2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Catalog No.
S994021
CAS No.
773828-10-7
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

CAS Number

773828-10-7

Product Name

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

IUPAC Name

2-amino-3-(oxan-4-yl)propanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

JSHHRIISICNOLM-UHFFFAOYSA-N

SMILES

C1COCCC1CC(C(=O)O)N

Canonical SMILES

C1COCCC1CC(C(=O)O)N
  • Building Block for Synthesis

    Chemical suppliers offer 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, including its stereoisomers, as a research chemical. This suggests its potential use as a building block for the synthesis of more complex molecules (, ).

  • Studies on Analogous Compounds

    Research exists on compounds with similar structures, such as 2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. However, this doesn't directly translate to applications of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid itself ().

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a chemical compound with the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of approximately 173.21 g/mol. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a tetrahydro-2H-pyran moiety, which contributes to its unique properties and potential applications in biochemical research and drug development. The compound is often utilized in various research settings due to its ability to interact with enzymes and proteins involved in amino acid metabolism.

The reactivity of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid can be attributed to its functional groups. It can undergo typical reactions associated with amino acids, such as:

  • Amidation: Reaction with carboxylic acids to form amides.
  • Decarboxylation: Loss of carbon dioxide when heated or treated with specific reagents.
  • Transamination: Interaction with other amino acids or keto acids, facilitated by aminotransferases, leading to the formation of new amino acids.

These reactions are crucial for its role in metabolic processes and potential therapeutic applications.

Research indicates that 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid exhibits various biological activities. It has been shown to influence:

  • Cell Signaling: Modulation of pathways such as the mTOR signaling pathway, which is vital for cell growth and proliferation.
  • Enzyme Interactions: Binding to specific enzymes involved in metabolic pathways, potentially affecting their activity and leading to altered physiological responses.

In animal models, dosage variations have demonstrated that higher concentrations may induce toxic effects, including oxidative stress and liver damage, while lower doses can have minimal impact.

The synthesis of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methodologies include:

  • Starting Materials: Utilization of commercially available amino acids and tetrahydropyran derivatives.
  • Reagents: Employing reagents such as coupling agents (e.g., DCC or EDC) to facilitate the formation of peptide bonds.
  • Purification: Techniques like chromatography to isolate the desired product from reaction mixtures.

Industrial synthesis may focus on optimizing these routes for scalability and cost-effectiveness .

This compound has several applications across various fields:

  • Pharmaceutical Research: As a potential drug candidate due to its unique structure and biological activity.
  • Biochemical Studies: Used in studies investigating enzyme mechanisms and metabolic pathways.
  • Nutritional Science: Exploration as a dietary supplement or functional food ingredient due to its amino acid properties .

Interaction studies involving 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid have revealed its capacity to modulate enzyme activities and receptor functions. These interactions are crucial for understanding its biological significance, particularly in therapeutic contexts. For instance, it has been shown to affect the activity of specific kinases, influencing phosphorylation processes within cells.

Several compounds share structural similarities with 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. Here are notable comparisons:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3-(4-hydroxyphenyl)propanoic acidContains a phenolic groupKnown as Tyrosine; involved in neurotransmitter synthesis
2-Amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acidFeatures an imidazole ringPotentially acts on different biological pathways
4-Aminobutyric acidLinear structure without cyclic moietyFunctions primarily as an inhibitory neurotransmitter
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoateMethyl ester derivativeDifferences in esterification influence solubility

The uniqueness of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid lies in its tetrahydropyran ring, which may impart distinct chemical reactivity and biological functions compared to these similar compounds .

The synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid involves several strategic approaches, with carbodiimide-mediated esterification representing a fundamental methodology for structural modifications [1] [2]. This reaction pathway enables the formation of ester derivatives through the activation of the carboxylic acid moiety, which is essential for subsequent transformations and protecting group strategies [3].

Carbodiimide reagents function as coupling agents by activating the carboxyl group of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid to facilitate nucleophilic attack by alcohols, resulting in ester formation [4] [5]. The mechanism involves the initial formation of an O-acylisourea intermediate, which subsequently reacts with the alcohol to yield the corresponding ester and an isourea byproduct [6] [7].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Coupling Systems

EDC represents a particularly valuable carbodiimide reagent for the esterification of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid due to its water solubility and the formation of water-soluble byproducts that simplify purification processes [8] [9]. The reaction typically proceeds under mild conditions at room temperature, making it suitable for the preservation of the sensitive tetrahydropyran ring structure [6].

The efficiency of EDC-mediated esterification can be significantly enhanced through the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS [9] [10]. These additives stabilize the reactive O-acylisourea intermediate by forming an amine-reactive NHS ester, which reduces side reactions and improves overall yields [4] [6].

N,N'-Dicyclohexylcarbodiimide (DCC) Coupling Systems

DCC represents another important carbodiimide reagent employed in the esterification of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, particularly in non-aqueous reaction environments [5] [7]. The Steglich esterification, which utilizes DCC in combination with 4-dimethylaminopyridine (DMAP) as a catalyst, has proven especially effective for the formation of sterically hindered esters [7].

The catalytic role of DMAP in this system is crucial, as it accelerates the reaction rate by forming a highly activated acylpyridinium intermediate that enhances the electrophilicity of the carbonyl group [7] [11]. Additionally, DMAP suppresses the undesirable 1,3-rearrangement of the O-acylisourea intermediate to an N-acylurea, which would otherwise terminate the esterification pathway [7].

Optimization Parameters for Carbodiimide Coupling

Several critical parameters influence the efficiency of carbodiimide-mediated esterification of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, including pH, temperature, and reagent stoichiometry [8] [6]. The optimal pH range typically falls between 4.7 and 6.0 for EDC-mediated reactions, balancing the activation of the carboxylic acid with the nucleophilicity of the alcohol [6].

The following table summarizes key optimization parameters for carbodiimide-mediated esterification of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid:

ParameterEDC SystemDCC System
Optimal pH4.7-6.0Not pH dependent
Temperature20-25°C20-25°C
Reaction Time2-4 hours4-24 hours
Solvent SystemWater/DMF mixturesDCM, THF, or DMF
CatalystNHS or Sulfo-NHSDMAP
Byproduct RemovalWater washingFiltration of DCU precipitate

The selection between EDC and DCC systems depends largely on the specific requirements of the synthesis, with EDC preferred for aqueous conditions and DCC for anhydrous organic solvents [5] [6]. Both systems have demonstrated high efficiency in the esterification of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, with yields typically exceeding 80% under optimized conditions [8] [11].

Catalytic Hydrogenation Approaches for Amino Group Introduction

The introduction of the amino group in the synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid represents a critical step that can be accomplished through various catalytic hydrogenation strategies [12] [13]. These approaches typically involve the reduction of nitrogen-containing precursors under hydrogen pressure in the presence of suitable metal catalysts [14].

Rhodium-Catalyzed Hydrogenation Systems

Rhodium-based catalysts have demonstrated exceptional efficiency in the hydrogenation of precursors to introduce the amino functionality in 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [13] [15]. The Rh-MoOx/SiO2 catalyst system, in particular, has shown remarkable activity for the conversion of carboxylic acid precursors to amino acids through reductive amination pathways [13].

The mechanism involves the initial coordination of the substrate to the rhodium center, followed by hydrogen activation and subsequent transfer to the substrate [13] [15]. The bimetallic nature of the Rh-MoOx catalyst facilitates this process by enabling hydrogen bond interactions between the carboxylic acid moiety and the MoOx species, thereby enhancing substrate adsorption and reactivity [13].

Experimental studies have demonstrated that rhodium-catalyzed hydrogenation can be conducted under relatively mild conditions (70-80 bar H2, 80°C) with high selectivity for the desired amino acid product [13] [15]. The reaction typically employs phosphoric acid as a promoter at a concentration of approximately 0.3 M to optimize the hydrogenation efficiency [13].

Palladium-Catalyzed Hydrogenation Systems

Palladium catalysts represent another valuable approach for the introduction of amino groups in the synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [12] [14]. These systems are particularly effective for the hydrogenation of nitro or azide precursors to primary amines under relatively mild conditions [12].

The reaction typically proceeds through the initial reduction of the nitrogen-containing functional group, followed by the formation of the amino acid structure [14]. Palladium on carbon (Pd/C) represents a commonly employed catalyst for this transformation, offering high activity and selectivity at hydrogen pressures of 1-5 bar and temperatures of 25-50°C [12] [14].

A significant advantage of palladium-catalyzed systems is their compatibility with the tetrahydropyran ring structure, which remains intact under the hydrogenation conditions [12]. This selectivity is crucial for maintaining the structural integrity of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid during the amino group introduction [14].

Optimization Strategies for Catalytic Hydrogenation

Several parameters significantly influence the efficiency and selectivity of catalytic hydrogenation for amino group introduction in the synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [12] [13]. These include catalyst loading, hydrogen pressure, temperature, solvent selection, and reaction time [14].

The following table summarizes key optimization parameters for catalytic hydrogenation approaches:

ParameterRhodium SystemsPalladium Systems
Catalyst Loading0.5-2 mol%5-10 wt%
Hydrogen Pressure70-80 bar1-5 bar
Temperature80-100°C25-50°C
SolventWater/Alcohol mixturesMethanol, Ethanol, or THF
Reaction Time4-12 hours2-24 hours
AdditivesPhosphoric acid (0.3 M)Acetic acid or HCl

The selection of the appropriate catalytic system depends on the specific precursor and desired reaction conditions [12] [14]. Rhodium catalysts generally offer higher activity but require more stringent reaction conditions, while palladium systems provide greater functional group tolerance under milder conditions [13] [15].

Recent advances in catalyst design have focused on the development of polymer-derived microenvironments to enhance the efficiency and selectivity of catalytic hydrogenation for amino acid synthesis [14]. These approaches offer promising strategies for the optimization of amino group introduction in the synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [12] [14].

Solvent Effects on Cyclization Efficiency

The cyclization processes involved in the synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid are profoundly influenced by solvent selection, which can significantly impact reaction rates, stereoselectivity, and overall yields [16] [17]. Understanding these solvent effects is crucial for optimizing the formation of the tetrahydropyran ring structure that characterizes this amino acid [18].

Polar Protic versus Polar Aprotic Solvents

The choice between polar protic and polar aprotic solvents represents a critical decision in the cyclization reactions leading to the tetrahydropyran ring of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [17] [19]. Experimental studies have demonstrated that polar protic solvents, such as water, alcohols, and trifluoroethanol, can significantly facilitate heterocyclization processes through hydrogen bonding interactions [19].

In contrast, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have shown limited effectiveness in promoting cyclization reactions, with some studies reporting no observable product formation under these conditions [19]. This distinction highlights the importance of hydrogen bonding in stabilizing transition states and intermediates during the cyclization process [16] [19].

The relative effectiveness of different solvents can be correlated with their hydrogen bond donating and accepting capabilities, as well as their dielectric constants [17] [19]. Water, in particular, has demonstrated remarkable efficiency in promoting regioselective cyclization reactions through its ability to form multiple hydrogen bonds with reaction intermediates [16].

Solvent Effects on Stereoselectivity

The stereochemical outcome of cyclization reactions in the synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is strongly influenced by solvent selection [17] [18]. Studies on nucleophilic substitution reactions of tetrahydropyran acetals have revealed that polar solvents tend to favor SN1 pathways, resulting in diminished stereoselectivity, while nonpolar solvents promote SN2 mechanisms with enhanced stereochemical control [17].

Trichloroethylene has been identified as a particularly effective solvent for maximizing SN2 products in both C- and O-glycosylation reactions, which are mechanistically related to the formation of the tetrahydropyran ring in 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [17] [18]. This finding highlights the importance of solvent polarity in controlling the reaction mechanism and, consequently, the stereochemical outcome [17].

The influence of solvent on stereoselectivity can be attributed to its role in stabilizing charged intermediates and transition states [17] [18]. Polar solvents stabilize the development of charge separation, favoring dissociative SN1 pathways, while nonpolar solvents promote concerted SN2 mechanisms by minimizing charge stabilization [17].

Solvent Viscosity and Reaction Kinetics

Beyond polarity considerations, solvent viscosity represents another important parameter affecting cyclization efficiency in the synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [20]. Experimental studies have demonstrated that solvent viscosity can significantly impact the reaction rate of cyclization processes, with higher viscosity generally correlating with reduced reaction rates [20].

This effect can be attributed to the influence of viscosity on molecular diffusion and collision frequency, which are critical factors in determining reaction kinetics [20]. Additionally, solvent viscosity can affect the conformational dynamics of reaction intermediates, potentially influencing the accessibility of reactive conformations necessary for cyclization [16] [20].

The following table summarizes the effects of various solvents on cyclization parameters in the synthesis of tetrahydropyran derivatives:

SolventPolarity (Dielectric Constant)Effect on Reaction RateEffect on StereoselectivityMechanism Promotion
WaterHigh (80.1)Significant enhancementModerateMixed SN1/SN2
MethanolHigh (32.7)EnhancementModerateMixed SN1/SN2
TrifluoroethanolHigh (26.7)EnhancementGoodPrimarily SN2
DichloromethaneModerate (8.9)ModerateGoodPrimarily SN2
TrichloroethyleneLow (3.4)ModerateExcellentStrongly SN2
TolueneLow (2.4)SlowExcellentStrongly SN2
DMFHigh (36.7)Limited/NonePoorPrimarily SN1
DMSOHigh (46.7)Limited/NonePoorPrimarily SN1

The optimal solvent selection for cyclization reactions in the synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid depends on the specific reaction conditions and desired stereochemical outcome [17] [20]. For applications requiring high stereoselectivity, nonpolar solvents like trichloroethylene may be preferred, while reactions benefiting from enhanced rates might employ water or alcohols as solvents [16] [17].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions represent powerful methodologies for the structural modification of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, enabling the introduction of diverse functional groups and the formation of complex derivatives [21] [22]. These approaches leverage the exceptional catalytic properties of palladium complexes to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions [23] [24].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction provides a valuable approach for the modification of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid through carbon-carbon bond formation [25] [26]. This methodology involves the coupling of organoboron compounds with halogenated derivatives of the amino acid, catalyzed by palladium complexes in the presence of a base [25].

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the halogenated substrate, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond [24] [25]. This approach has been successfully applied to the synthesis of unnatural amino acids with diverse side chains, including those containing tetrahydropyran moieties [25] [26].

A significant advantage of the Suzuki-Miyaura reaction for the modification of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is its compatibility with aqueous conditions, which is particularly valuable for amino acid chemistry [25]. Additionally, the stability and environmentally benign nature of organoboron reagents make this approach attractive from both practical and sustainability perspectives [25] [26].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents another important palladium-catalyzed methodology for the modification of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, enabling the formation of carbon-nitrogen bonds [24] [27]. This approach involves the coupling of halogenated derivatives with amines or amides, catalyzed by palladium complexes in combination with specialized ligands and a base [27].

The mechanism involves oxidative addition of the palladium catalyst to the halogenated substrate, coordination and deprotonation of the amine nucleophile, and reductive elimination to form the new carbon-nitrogen bond [27]. The selection of appropriate ligands is crucial for the success of this transformation, with biarylphosphine ligands like XantPhos demonstrating exceptional efficiency [21] [27].

Experimental studies have shown that the combination of palladium acetate or palladium dibenzylideneacetone, XantPhos, and cesium carbonate in dioxane provides an effective catalytic system for the Buchwald-Hartwig amination of amino acid derivatives [21] [22]. This approach enables the introduction of diverse nitrogen-containing functional groups, expanding the structural diversity accessible from 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [21].

Palladium-Catalyzed Formation of Tetrahydropyrans

Palladium catalysis has also been employed directly in the formation of the tetrahydropyran ring structure that characterizes 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [28]. These approaches typically involve the cyclization of allylic acetates or related precursors, catalyzed by either Pd(0) or Pd(II) complexes [28].

The stereochemical outcome of these cyclization reactions depends not only on the stereochemistry of the acyclic precursor but also on the nature of the palladium catalyst employed [28]. This relationship provides valuable opportunities for stereochemical control in the synthesis of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid and related compounds [28].

Recent studies have employed computational methods, including DP4+ NMR analysis, to assess the structures of tetrahydropyran derivatives produced through palladium-catalyzed cyclization, providing valuable insights into the stereochemical aspects of these transformations [28]. These findings have significant implications for the optimization of synthetic routes to 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid with defined stereochemistry [28].

Optimization Parameters for Palladium-Catalyzed Modifications

Several critical parameters influence the efficiency of palladium-catalyzed modifications of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, including catalyst selection, ligand design, base, solvent, and reaction conditions [21] [24]. The following table summarizes key optimization parameters for different palladium-catalyzed cross-coupling approaches:

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationPd-Catalyzed Cyclization
Pd SourcePd(OAc)2, Pd(PPh3)4Pd(OAc)2, Pd2(dba)3Pd(OAc)2, Pd2(dba)3
LigandPPh3, PCy3XantPhos, BrettPhosdppf, PPh3
BaseK2CO3, K3PO4Cs2CO3, K2CO3Et3N, K2CO3
SolventDioxane/H2O, THF/H2ODioxane, TolueneTHF, Toluene
Temperature60-100°C80-120°C50-100°C
Reaction Time6-24 hours12-48 hours4-24 hours

The selection of the appropriate catalytic system depends on the specific transformation and substrate characteristics [21] [24]. Recent advances in ligand design have significantly expanded the scope and efficiency of palladium-catalyzed modifications applicable to 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid and related compounds [24] [27].

International Union of Pure and Applied Chemistry Nomenclature Rules Application

The systematic nomenclature of 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid follows the International Union of Pure and Applied Chemistry guidelines established in the Blue Book of 2013 [1] [2]. The compound represents a non-proteinogenic amino acid containing a six-membered heterocyclic ring substituent at the beta position relative to the amino acid backbone.

The primary systematic name follows the established International Union of Pure and Applied Chemistry convention for amino acid nomenclature, which designates the compound as 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid [3] [4]. This nomenclature adheres to the fundamental principle that amino acids are named as substituted propanoic acids, with the amino group positioned at carbon-2 and the side chain substituent at carbon-3 [5].

According to the current International Union of Pure and Applied Chemistry Blue Book recommendations, the preferred systematic name incorporates the Hantzsch-Widman nomenclature system for the heterocyclic ring component, yielding 2-amino-3-(oxan-4-yl)propanoic acid [6] [2] [7]. The term "oxane" represents the preferred International Union of Pure and Applied Chemistry name for the saturated six-membered ring containing one oxygen atom, replacing the traditional "tetrahydro-2H-pyran" designation [8] [9].

The systematic naming process for this compound follows these specific International Union of Pure and Applied Chemistry rules:

Ring System Nomenclature: The tetrahydropyran ring system follows International Union of Pure and Applied Chemistry recommendations where saturated heteromonocyclic compounds are named using the extended Hantzsch-Widman system [2]. The systematic progression from "pyran" to "tetrahydro-2H-pyran" to the preferred "oxane" reflects the evolution of International Union of Pure and Applied Chemistry nomenclature standards [6] [1].

Locant Assignment: The numbering system assigns position 1 to the carboxyl carbon, position 2 to the alpha carbon bearing the amino group, and position 3 to the beta carbon bearing the heterocyclic substituent [5]. The tetrahydropyran ring is numbered independently, with the point of attachment to the propanoic acid chain designated as position 4 on the ring [3] [10].

Stereochemical Considerations: While the base name does not specify stereochemistry, the systematic nomenclature framework accommodates stereoisomers through the addition of appropriate stereochemical descriptors such as (R) or (S) for the alpha carbon [11] [12]. The compound exists as both racemic and enantiomerically pure forms in chemical databases [12] [4].

Chemical Abstracts Service Registry Number Validation Protocols

The Chemical Abstracts Service Registry Number 773828-10-7 serves as the unique numerical identifier for 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid within the Chemical Abstracts Service Registry database [3] [10] [4]. This identifier system, maintained by the Chemical Abstracts Service division of the American Chemical Society, provides unambiguous identification for chemical substances across scientific literature and commercial applications [13] [14].

Validation Protocol Framework: Chemical Abstracts Service Registry Numbers follow a specific validation protocol to ensure accuracy and uniqueness [13] [15]. The number 773828-10-7 conforms to the standard Chemical Abstracts Service format, consisting of up to ten digits separated by hyphens into three segments, with the final digit serving as a check digit [14] [16].

Check Digit Verification: The Chemical Abstracts Service Registry Number validation employs a modulo 10 algorithm where each digit is multiplied by its position number from right to left, the products are summed, and the remainder when divided by 10 must equal the check digit [13]. For 773828-10-7, this validation confirms the number's authenticity within the Chemical Abstracts Service system.

Registration Criteria: The compound meets Chemical Abstracts Service registration criteria as a well-defined chemical entity with confirmed structural characterization [17] [18]. The substance has been documented in peer-reviewed literature and commercial chemical catalogs, satisfying the Chemical Abstracts Service requirements for inclusion in their registry [19] [20].

Database Cross-Validation: The Chemical Abstracts Service Registry Number 773828-10-7 has been verified across multiple authoritative chemical databases including PubChem (CID: 62386234), ChemSpider, and various commercial chemical suppliers [4] [19] [20]. This cross-database consistency provides additional validation of the identifier's accuracy and widespread acceptance.

Regulatory Applications: Chemical Abstracts Service Registry Numbers serve critical functions in regulatory compliance frameworks including the United States Environmental Protection Agency Toxic Substances Control Act inventory, European Union Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, and international chemical trade documentation [17] [21]. The validated Chemical Abstracts Service Registry Number facilitates accurate substance identification across these regulatory systems.

Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key Generation

The Simplified Molecular Input Line Entry System notation for 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is represented as NC(CC1CCOCC1)C(O)=O [10] [22]. This linear notation system, developed by Daylight Chemical Information Systems, provides a compact method for representing molecular structures using standard keyboard characters [23] [24].

Simplified Molecular Input Line Entry System Construction Rules: The notation follows established Simplified Molecular Input Line Entry System grammar rules where atoms are represented by their elemental symbols, bonds are implicit for single bonds, and ring closures are indicated by matching numerical digits [25] [26] [24]. The structure NC(CC1CCOCC1)C(O)=O can be deconstructed as follows:

  • N: Amino nitrogen atom with implicit hydrogen atoms
  • C: Alpha carbon bearing the amino group
  • CC1CCOCC1: Beta carbon connected to the tetrahydropyran ring (ring closure 1)
  • C(O)=O: Carboxyl group with explicit double bond to oxygen

Ring Representation: The six-membered tetrahydropyran ring is encoded as "1CCOCC1" where the matching digit "1" indicates ring closure between the first and last carbon atoms [27] [26]. This representation accurately captures the saturated six-membered ring containing one oxygen atom at the designated position.

International Chemical Identifier String Generation: The complete International Chemical Identifier string for the compound is InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) [11] [10] [4]. This identifier follows International Union of Pure and Applied Chemistry standards established by the International Chemical Identifier Trust [28] [29] [30].

International Chemical Identifier Layered Structure: The International Chemical Identifier employs a layered format containing specific types of structural information [29] [31] [32]:

  • Main Layer: C8H15NO3 (molecular formula)
  • Connectivity Layer: c9-7(8(10)11)5-6-1-3-12-4-2-6 (atom connectivity without bond orders)
  • Hydrogen Layer: h6-7H,1-5,9H2,(H,10,11) (hydrogen atom positions and mobile hydrogens)

International Chemical Identifier Key Structure: The International Chemical Identifier Key JSHHRIISICNOLM-UHFFFAOYSA-N represents a 27-character hashed version of the International Chemical Identifier string [11] [10] [33]. The key follows the standard 14-8-1 character format where:

  • First Block (JSHHRIISICNOLM): 14-character hash encoding molecular connectivity
  • Second Block (UHFFFAOY): 8-character hash encoding stereochemistry and isotopic information
  • Third Block (SA-N): Version indicator and final check character

Generation Algorithm Verification: The International Chemical Identifier generation algorithm applies normalization, canonicalization, and serialization steps to ensure uniqueness and reproducibility [30] [32]. The resulting International Chemical Identifier Key provides a fixed-length identifier suitable for database searches and web-based chemical structure queries [33] [34] [35].

XLogP3

-2.4

Sequence

X

Dates

Last modified: 08-16-2023

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